![molecular formula C15H14F6N4O2S B2423055 2-(trifluoromethyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034295-42-4](/img/structure/B2423055.png)
2-(trifluoromethyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
The compound contains a trifluoromethyl group (-CF3), a benzenesulfonamide group, and a [1,2,4]triazolo[4,3-a]pyridine group. Trifluoromethyl groups are often used in medicinal chemistry to adjust the steric and electronic properties of a lead compound . The benzenesulfonamide group is a common motif in pharmaceuticals, and the [1,2,4]triazolo[4,3-a]pyridine group is a fused heterocycle that has been used in the synthesis of various bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the [1,2,4]triazolo[4,3-a]pyridine ring, followed by the introduction of the trifluoromethyl groups and the benzenesulfonamide group. The trifluoromethyl group can be introduced using various methods, such as treatment with sulfur tetrafluoride .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the [1,2,4]triazolo[4,3-a]pyridine ring, the trifluoromethyl groups, and the benzenesulfonamide group. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the electronic properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl groups and the benzenesulfonamide group. The trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl groups and the benzenesulfonamide group. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the compound’s solubility, acidity, and reactivity .Scientific Research Applications
- Additionally, compound 22i exhibited potent c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .
- It displayed excellent selectivity over other proline-selective peptidases, good oral bioavailability in preclinical species, and efficacy in animal models .
- This transformation provides a straightforward route to valuable multi-functionalized 1,2,4-triazole derivatives .
Anti-Tumor Activity
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Metal-Free Synthesis of 1,2,4-Triazoles
Functional Group Tolerant Synthesis
Mechanism of Action
Target of Action
The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels.
Mode of Action
The compound acts as a potent inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the body. This leads to increased insulin secretion and decreased glucagon release, resulting in lower blood glucose levels .
Biochemical Pathways
The inhibition of DPP-IV affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released after meals and stimulate insulin secretion from pancreatic beta cells. By preventing the breakdown of these hormones, the compound enhances the insulin response to meals, improving postprandial (after meal) blood glucose control .
Pharmacokinetics
The compound has been found to be orally active , indicating that it can be taken by mouth and absorbed through the gastrointestinal tract . It has shown excellent selectivity over other proline-selective peptidases, suggesting a low risk of off-target effects . The compound has demonstrated oral bioavailability in preclinical species, indicating that it is well absorbed and reaches systemic circulation .
Result of Action
The result of the compound’s action is a reduction in blood glucose levels . By enhancing the body’s insulin response to meals, it helps to control postprandial blood glucose levels, making it a potential treatment for type 2 diabetes .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as the patient’s metabolic rate, the presence of other medications, and individual variations in DPP-IV levels can influence the compound’s efficacy .
properties
IUPAC Name |
2-(trifluoromethyl)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F6N4O2S/c16-14(17,18)9-5-6-25-12(7-9)23-24-13(25)8-22-28(26,27)11-4-2-1-3-10(11)15(19,20)21/h1-4,9,22H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFLCWHUZSVJSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F)CC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F6N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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